

Gaxilose Test: A Comparative Guide to its Diagnostic Accuracy in Hypolactasia

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Compound of Interest

Compound Name: Gaxilose

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For researchers, scientists, and drug development professionals navigating the landscape of digestive health diagnostics, this guide provides an objective comparison of the **Gaxilose** test's performance against alternative methods for diagnosing primary hypolactasia, commonly known as lactose intolerance. This document synthesizes experimental data to offer a clear perspective on the test's accuracy and utility in specific patient populations.

Gaxilose Test: Mechanism and Application

The **Gaxilose** test is a non-invasive method for diagnosing hypolactasia. It relies on the oral administration of a synthetic disaccharide, 4-O- β -D-galactopyranosyl-D-xylose (**Gaxilose**). In individuals with sufficient lactase activity in the small intestine, **Gaxilose** is hydrolyzed into galactose and D-xylose. The D-xylose is then absorbed, partially metabolized, and excreted in the urine. The amount of D-xylose in the urine directly correlates with the intestinal lactase activity.^{[1][2]}

The primary application of the **Gaxilose** test is in the diagnosis of primary hypolactasia in patients presenting with symptoms of lactose intolerance, such as bloating, diarrhea, abdominal pain, and gas after consuming dairy products.^[3]

Comparative Accuracy in Patients with Suspected Hypolactasia

The diagnostic accuracy of the **Gaxilose** test has been evaluated in several studies, primarily in patient populations with clinical suspicion of lactose intolerance. The test's performance is often compared to established methods, including the Hydrogen Breath Test (HBT), the Lactose Tolerance Test (LTT), and genetic testing for lactase persistence.

Quantitative Data Summary

Diagnostic Test	Patient Population	Reference Standard	Sensitivity	Specificity	Area Under the ROC Curve (AUC)	Source
Gaxilose Test (Urine)	Patients with suspected lactose intolerance	Intestinal Biopsy (Lactase Activity)	>90%	>90%	>0.9	[4] [5]
Gaxilose Test (Urine)	Patients with suspected lactose intolerance	Genetic Test (C/T-13910 polymorphism)	82%	68%	0.75	[6]
Hydrogen Breath Test (HBT)	Patients with suspected lactose intolerance	Intestinal Biopsy (Lactase Activity)	69%-85%	69%-85%	Not Reported	[4] [5]
Lactose Tolerance Test (LTT)	Patients with suspected lactose intolerance	Genetic Test (C/T-13910 polymorphism)	>80%	>80%	>0.82	[6]
Genetic Test (C/T-13910 polymorphism)	Patients with suspected lactose intolerance	Lactose Breath Test	Not Reported	95%	Not Reported	[7]

Note: Sensitivity, specificity, and AUC values can vary between studies due to differences in patient populations, study design, and cutoff values used.

One multicenter study involving 222 patients with symptoms of lactose intolerance found that both urine and serum-based **Gaxilose** tests demonstrated sensitivities and specificities greater than 90%, outperforming the hydrogen breath test and the blood glucose test, using intestinal biopsy as the reference standard.[4][5] The area under the ROC curve for the **Gaxilose** tests was also significantly higher (>0.9).[4][5]

However, another study comparing the **Gaxilose** test to a genetic test for the C/T-13910 polymorphism in 30 patients with suspected lactose intolerance reported a lower specificity (68%) and AUC (0.75) for the **Gaxilose** test.[6] A more recent study with 73 adult patients also found that the lactose breath test and genetic testing had higher concordance for detecting lactose malabsorption than the **Gaxilose** test, which showed a higher rate of false negatives.[7]

Performance in Other Patient Populations

Currently, there is a lack of published research on the accuracy and utility of the **Gaxilose** test in other specific patient populations, such as those with:

- **Celiac Disease:** While secondary lactose intolerance can occur in celiac disease due to intestinal damage, studies on the use of the **Gaxilose** test in this population are not readily available. Diagnosis of celiac disease relies on serological tests and intestinal biopsy.[8]
- **Crohn's Disease:** Similar to celiac disease, Crohn's disease can lead to secondary lactose intolerance. However, the performance of the **Gaxilose** test in this patient group has not been extensively studied.[9]
- **Irritable Bowel Syndrome (IBS):** Symptoms of IBS and lactose intolerance can overlap.[10] While hydrogen breath tests are sometimes used in the workup of IBS patients, data on the **Gaxilose** test's accuracy in this population is limited.[11][12]

Experimental Protocols

Gaxilose Test Protocol

- **Patient Preparation:** The patient should fast overnight (at least 8 hours).[1] The first urine of the morning is discarded.[1]
- **Administration:** A single oral dose of 0.45 g of **Gaxilose** dissolved in water (100-250 mL) is administered.[1][3]

- Urine Collection: Urine is collected for a period of 5 hours post-administration.[1][3]
- Analysis: The total volume of urine is measured, and the concentration of D-xylose is determined using an automated assay.[1]
- Interpretation: The total amount of D-xylose excreted in the urine is calculated. A result below a predetermined cut-off point (e.g., 19.18 mg of xylose in 5 hours) is indicative of hypolactasia.[1]

Hydrogen Breath Test (HBT) Protocol

- Patient Preparation: The patient follows a specific low-fiber diet for 24 hours before the test and fasts overnight.[13][14] Smoking and strenuous exercise should be avoided on the day of the test.[13]
- Baseline Measurement: A baseline breath sample is collected to measure the basal hydrogen level.[15]
- Lactose Administration: The patient ingests a solution containing a standard dose of lactose (typically 25-50g).[3]
- Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for 2-3 hours.[15][16]
- Analysis: The hydrogen and methane concentrations in the breath samples are measured.
- Interpretation: A significant rise in hydrogen or methane levels over the baseline is considered a positive test, indicating lactose malabsorption.[17]

Lactose Tolerance Test (LTT) Protocol

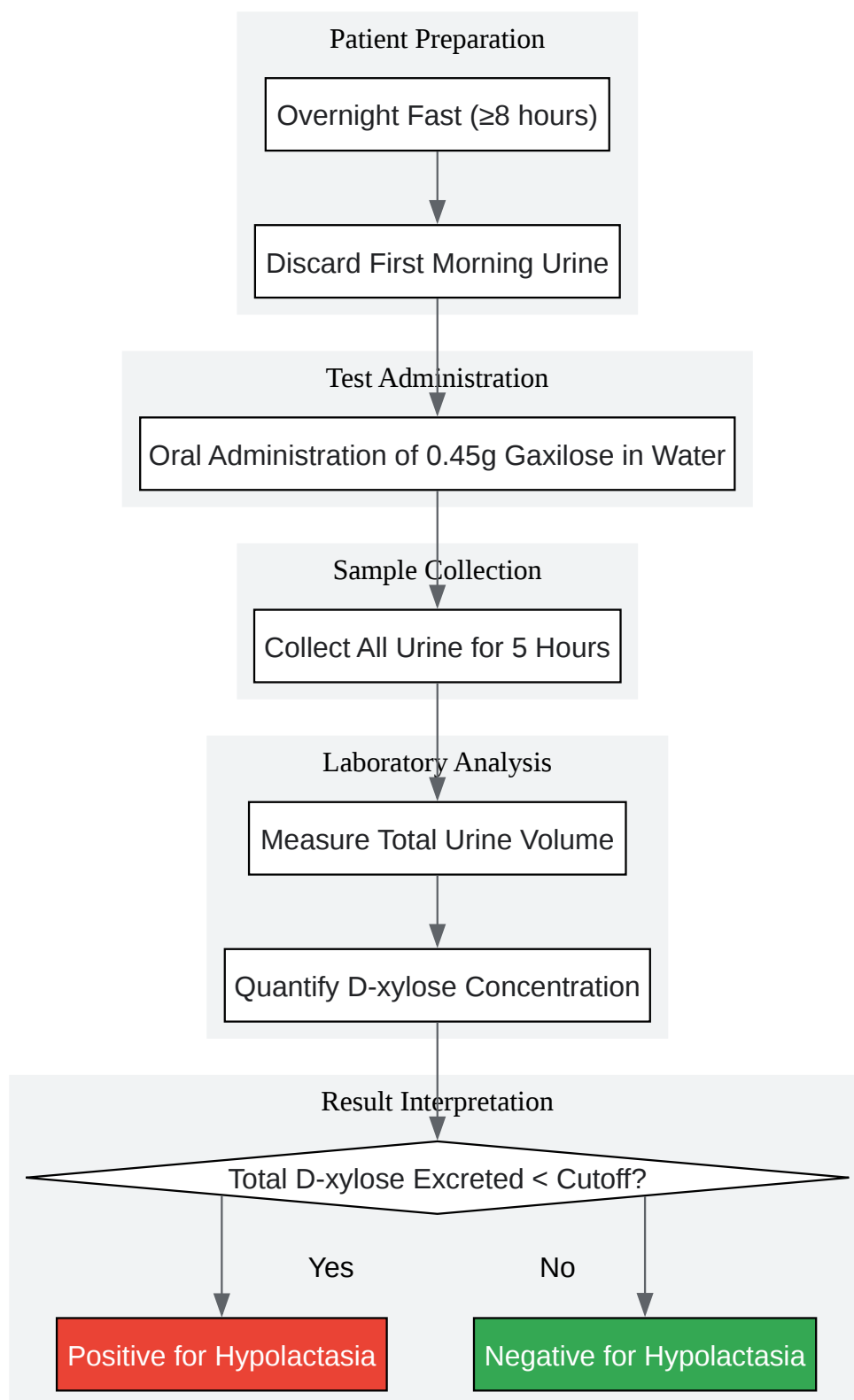
- Patient Preparation: The patient fasts overnight (8-12 hours).[18]
- Baseline Blood Sample: A fasting blood sample is drawn to measure the baseline blood glucose level.[15]
- Lactose Administration: The patient drinks a liquid containing a standard dose of lactose (e.g., 50g).[19]

- **Blood Sample Collection:** Blood samples are drawn at specific intervals (e.g., 30, 60, and 120 minutes) after lactose ingestion.[18][19]
- **Analysis:** The glucose levels in the blood samples are measured.
- **Interpretation:** If the blood glucose level does not rise significantly from the baseline, it indicates that lactose is not being properly digested and absorbed.[15]

Genetic Test for Lactase Persistence Protocol

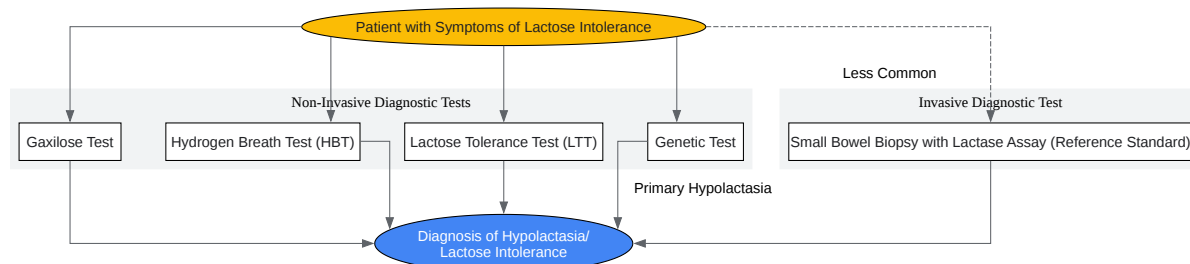
- **Sample Collection:** A blood or buccal swab sample is collected from the patient.[20]
- **DNA Extraction and Analysis:** DNA is extracted from the sample, and specific genetic variants associated with lactase persistence (e.g., LCT-13910C>T) are analyzed using methods like PCR-based microarray analysis.[21][22]
- **Interpretation:** The presence or absence of genetic variants determines if the individual is likely to have primary lactose intolerance.[21]

Visualizing Diagnostic Workflows



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Caption: Workflow of the **Gaxilose** Test for Hypolactasia Diagnosis.



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Caption: Diagnostic Pathway for Suspected Lactose Intolerance.

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